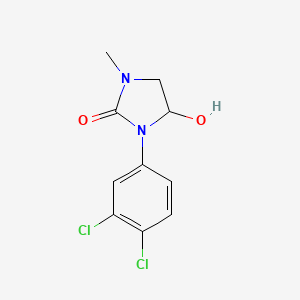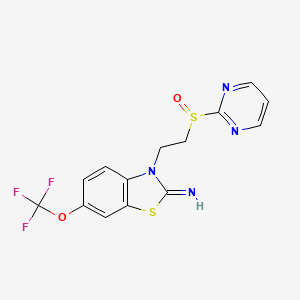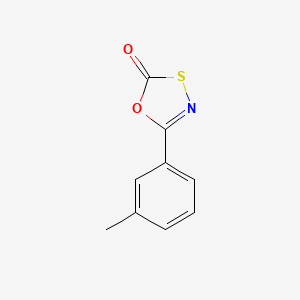![molecular formula C17H27NO4 B8647477 [2-(3,4-Diethoxyphenyl)ethyl]carbamic acid tert-butyl ester](/img/structure/B8647477.png)
[2-(3,4-Diethoxyphenyl)ethyl]carbamic acid tert-butyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[2-(3,4-Diethoxyphenyl)ethyl]carbamic acid tert-butyl ester: is an organic compound belonging to the class of carbamates It is characterized by the presence of a tert-butyl group, a diethoxyphenyl group, and an ethyl linkage to the carbamate moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of [2-(3,4-Diethoxyphenyl)ethyl]carbamic acid tert-butyl ester typically involves the reaction of tert-butyl carbamate with 2-(3,4-diethoxyphenyl)ethylamine. The reaction is usually carried out in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and an additive like N-hydroxybenzotriazole (HoBt) to facilitate the formation of the carbamate bond .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions:
Oxidation: [2-(3,4-Diethoxyphenyl)ethyl]carbamic acid tert-butyl ester can undergo oxidation reactions, particularly at the phenyl ring, leading to the formation of quinones or other oxidized derivatives.
Reduction: The compound can be reduced under specific conditions to yield amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the ethoxy groups can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like halides or amines can be used in substitution reactions.
Major Products:
Oxidation: Quinones or hydroxylated derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted carbamates depending on the nucleophile used.
科学的研究の応用
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the development of new synthetic methodologies.
Biology:
- Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.
Medicine:
- Explored for its potential therapeutic applications, particularly in the design of prodrugs or drug delivery systems.
Industry:
- Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of [2-(3,4-Diethoxyphenyl)ethyl]carbamic acid tert-butyl ester involves its interaction with specific molecular targets. The carbamate moiety can form covalent bonds with nucleophilic sites in proteins or enzymes, leading to inhibition or modulation of their activity. The diethoxyphenyl group may enhance the compound’s binding affinity and specificity for certain targets.
類似化合物との比較
- tert-butyl N-[2-(3,4-dihydroxyphenyl)ethyl]carbamate
- tert-butyl N-[2-(3,4-dimethoxyphenyl)ethyl]carbamate
- tert-butyl N-[2-(3,4-dihydroxyphenyl)ethyl]carbamate
Uniqueness:
- The presence of diethoxy groups in [2-(3,4-Diethoxyphenyl)ethyl]carbamic acid tert-butyl ester distinguishes it from other similar compounds. These groups can influence the compound’s solubility, reactivity, and interaction with biological targets, making it unique in its applications and properties.
特性
分子式 |
C17H27NO4 |
|---|---|
分子量 |
309.4 g/mol |
IUPAC名 |
tert-butyl N-[2-(3,4-diethoxyphenyl)ethyl]carbamate |
InChI |
InChI=1S/C17H27NO4/c1-6-20-14-9-8-13(12-15(14)21-7-2)10-11-18-16(19)22-17(3,4)5/h8-9,12H,6-7,10-11H2,1-5H3,(H,18,19) |
InChIキー |
WJGONBLYMWZOFU-UHFFFAOYSA-N |
正規SMILES |
CCOC1=C(C=C(C=C1)CCNC(=O)OC(C)(C)C)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


acetate](/img/structure/B8647405.png)
![3-(Methylsulfanyl)-5-[(pyridin-4-yl)amino]-1,2-thiazole-4-carbonitrile](/img/structure/B8647415.png)






![Ethyl 7-(pyridin-3-YL)pyrazolo[1,5-A]pyrimidine-3-carboxylate](/img/structure/B8647469.png)


![N-[6-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanoyl]glycine](/img/structure/B8647512.png)


